molecular formula C18H14F6N2O2 B11934381 N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(Z)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide

N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(Z)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide

Cat. No.: B11934381
M. Wt: 404.3 g/mol
InChI Key: VDYRRQYRYZTLJV-MRUKODCESA-N
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Description

N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(Z)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide is a complex organic compound known for its unique structural properties This compound is characterized by the presence of trifluoromethyl groups and a phenyl ring, which contribute to its distinct chemical behavior

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(Z)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,4-dimethylphenylamine with trifluoroacetic anhydride to form the corresponding trifluoroacetamide. This intermediate is then reacted with 3-(trifluoromethoxy)benzaldehyde under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(Z)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl groups and phenyl rings can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(Z)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(Z)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and phenyl rings play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)acetamide: A simpler analog without the trifluoromethyl groups.

    N-(3-trifluoromethoxyphenyl)acetamide: Contains the trifluoromethoxy group but lacks the 2,4-dimethylphenyl moiety.

    N-(2,4-dimethylphenyl)-2,2,2-trifluoroacetamide: Similar structure but without the (Z)-[3-(trifluoromethoxy)phenyl]methylideneamino group.

Uniqueness

N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(Z)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide is unique due to the presence of both trifluoromethyl groups and the (Z)-[3-(trifluoromethoxy)phenyl]methylideneamino moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H14F6N2O2

Molecular Weight

404.3 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(Z)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C18H14F6N2O2/c1-11-6-7-15(12(2)8-11)26(16(27)17(19,20)21)25-10-13-4-3-5-14(9-13)28-18(22,23)24/h3-10H,1-2H3/b25-10-

InChI Key

VDYRRQYRYZTLJV-MRUKODCESA-N

Isomeric SMILES

CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)/N=C\C2=CC(=CC=C2)OC(F)(F)F)C

Canonical SMILES

CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)N=CC2=CC(=CC=C2)OC(F)(F)F)C

Origin of Product

United States

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